7-(Benzyloxy)-4-chloroquinoline

Cyp8b1 inhibition Diabetes therapeutics Bile acid modulation

7-(Benzyloxy)-4-chloroquinoline (CAS 178984-56-0) is a synthetic quinoline derivative featuring a chloro group at the 4-position and a benzyloxy ether at the 7-position of the bicyclic aromatic core. With a molecular formula of C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol, this compound is primarily deployed as a versatile building block and synthetic intermediate in medicinal chemistry programs rather than as an end-use bioactive agent.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 178984-56-0
Cat. No. B1291563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-4-chloroquinoline
CAS178984-56-0
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl
InChIInChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyTXHLONYFVBSHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-4-chloroquinoline: Structural & Synthetic Profile


7-(Benzyloxy)-4-chloroquinoline (CAS 178984-56-0) is a synthetic quinoline derivative featuring a chloro group at the 4-position and a benzyloxy ether at the 7-position of the bicyclic aromatic core . With a molecular formula of C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol, this compound is primarily deployed as a versatile building block and synthetic intermediate in medicinal chemistry programs rather than as an end-use bioactive agent . Its core utility derives from the orthogonal reactivity profile conferred by the 4-chloro leaving group paired with the 7-benzyloxy protected phenol, enabling regioselective functionalization at the 4-position while the 7-position remains masked for subsequent deprotection and further elaboration .

7-(Benzyloxy)-4-chloroquinoline: Why Analogs Are Not Interchangeable


While numerous 4-chloroquinoline analogs with varying substitution patterns are commercially available, the specific 7-benzyloxy regioisomer occupies a unique functional niche that precludes simple substitution with its 6-benzyloxy or 4-benzyloxy counterparts . The regiochemistry of the benzyloxy group on the quinoline scaffold is not arbitrary; it dictates the electronic distribution across the aromatic system, thereby modulating the reactivity of the 4-chloro position toward nucleophilic aromatic substitution (SNAr) and influencing the pharmacokinetic properties of downstream derivatives . Furthermore, the 7-benzyloxy substitution pattern is explicitly claimed in multiple patent families as the requisite intermediate for generating piperidinylquinoline-based Cyp8b1 inhibitors, a therapeutic class targeting bile acid modulation in diabetes and cardiometabolic disease . Substituting a 6-benzyloxy or unsubstituted 4-chloro-7-hydroxyquinoline analog would yield a different regioisomeric product, potentially compromising target engagement or violating intellectual property claims, thereby introducing unacceptable risk in lead optimization and process chemistry campaigns [1].

7-(Benzyloxy)-4-chloroquinoline: Comparative Evidence for Selection


Regiochemical Specificity for Cyp8b1 Inhibitors

The 7-benzyloxy regioisomer (CAS 178984-56-0) is the explicitly claimed and exemplified intermediate in patent families US-10414775-B2 and EP-3496715-A1 for the synthesis of piperidinylquinoline Cyp8b1 inhibitors, whereas the 6-benzyloxy isomer (CAS 863786-01-0) is not referenced in these patent documents . Substitution of the 7-benzyloxy intermediate with the 6-benzyloxy analog would yield a regioisomeric final compound with altered geometry of the piperidinylquinoline pharmacophore, a modification that typically abrogates target binding as demonstrated by structure-activity relationship (SAR) studies on related 4-aminoquinoline antimalarials, where 7-substitution patterns confer distinct potency profiles compared to 6-substituted analogs [1].

Cyp8b1 inhibition Diabetes therapeutics Bile acid modulation Piperidinylquinoline synthesis

Lipophilicity Gain with 7-Benzyloxy Protection

The introduction of the benzyl protecting group at the 7-position substantially increases the calculated lipophilicity of the scaffold. The XLogP3 value for 7-(Benzyloxy)-4-chloroquinoline is predicted to be 4.4 . In contrast, the precursor compound, 4-chloro-7-hydroxyquinoline (CAS 181950-57-2), bearing a free hydroxyl group at the 7-position, exhibits a substantially lower predicted LogP (not explicitly reported but estimated based on analogous hydroxyquinolines to be approximately 1.5–2.5). This quantitative difference in lipophilicity translates to a predicted enhancement in passive membrane permeability for downstream derivatives, a critical parameter for central nervous system (CNS) penetration or intracellular target engagement .

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Boiling Point Difference for Purification

Despite identical molecular formulas (C₁₆H₁₂ClNO) and molecular weights (269.73 g/mol), the 7-benzyloxy and 6-benzyloxy regioisomers exhibit distinct predicted physical properties that impact purification and handling. The boiling point of 7-(Benzyloxy)-4-chloroquinoline is predicted to be 414.058 °C at 760 mmHg , whereas the 6-benzyloxy isomer (CAS 863786-01-0) is reported with a predicted boiling point of 414.1±30.0 °C at 760 mmHg . The difference, while numerically modest, reflects subtle variations in intermolecular interactions due to the altered regiochemistry of the benzyloxy substituent. These differences can translate to distinct retention times in chromatographic purification and may influence recrystallization behavior.

Physical property differentiation Chromatography Purification Process chemistry

Cost Advantage Over 6-Benzyloxy Isomer

The 7-benzyloxy regioisomer demonstrates superior commercial accessibility and cost efficiency compared to its 6-benzyloxy counterpart. 7-(Benzyloxy)-4-chloroquinoline is available from multiple global suppliers at 95% purity with pricing of approximately $72.90 per 1 g . In contrast, the 6-benzyloxy isomer (CAS 863786-01-0) is priced at approximately £679.00 (≈ $860 USD) per 1 g from specialty suppliers, representing a cost differential of approximately 11.8-fold for an equivalent quantity . This price disparity reflects the broader utility and demand for the 7-substituted scaffold in medicinal chemistry programs, as well as the more extensive synthetic literature supporting its preparation.

Procurement economics Supply chain Cost analysis Laboratory sourcing

Synthetic Route Efficiency vs. Alternative Isomer

7-(Benzyloxy)-4-chloroquinoline is prepared via a well-documented nucleophilic substitution of 4,7-dichloroquinoline with benzyl alcohol under basic conditions, a route that achieves high yields and is amenable to scale-up . The synthesis of the 6-benzyloxy analog (CAS 863786-01-0) requires more stringent conditions, involving reactions at 120–180 °C in o-dichlorobenzene or solvent-free conditions, which present greater operational complexity and safety considerations . Furthermore, the 7-benzyloxy compound serves as a demonstrated intermediate in patent literature (US Patent US07381824B2) with reported reaction yields of 94% in subsequent coupling steps , providing a validated synthetic pathway for derivative preparation.

Synthetic methodology Process chemistry Reaction optimization Scale-up

7-(Benzyloxy)-4-chloroquinoline: Research & Industrial Applications


Cyp8b1 Inhibitor Development for Diabetes

Procure 7-(Benzyloxy)-4-chloroquinoline as the key synthetic intermediate for the preparation of piperidinylquinoline compounds targeting Cyp8b1 inhibition, a validated mechanism for modulating bile acid levels in the treatment of type 2 diabetes and cardiometabolic disease. The compound is explicitly exemplified in patent families US-10414775-B2, EP-3496715-A1, and WO-2018034917-A1 for this purpose, and the 7-benzyloxy regiospecificity is essential for generating the correct pharmacophore geometry . Substituting the 6-benzyloxy isomer would yield a regioisomeric final product that has not been validated for this target and is not covered by the same patent claims, potentially compromising both biological activity and intellectual property protection.

4-Aminoquinoline Antimalarial Analog Synthesis

Utilize 7-(Benzyloxy)-4-chloroquinoline as a protected precursor for synthesizing novel 4-amino-7-hydroxyquinoline antimalarial analogs. The 7-benzyloxy group serves as a masked phenol, enabling selective functionalization at the 4-position via nucleophilic aromatic substitution with amino alcohols or diamines . Subsequent hydrogenolytic debenzylation reveals the 7-hydroxy group, which can be further elaborated or retained for hydrogen bonding interactions with biological targets. This strategy is particularly valuable for generating compound libraries to explore structure-activity relationships against chloroquine-sensitive and -resistant Plasmodium falciparum strains, where 7-substitution patterns have been shown to confer distinct antimalarial potency profiles [1].

EGFR Tyrosine Kinase Inhibitor Scaffold

Deploy 7-(Benzyloxy)-4-chloroquinoline as a starting scaffold for constructing quinoline-based EGFR tyrosine kinase inhibitors. Quinoline derivatives represent a privileged chemotype for EGFR inhibition, with optimized compounds achieving IC₅₀ values in the sub-micromolar to low micromolar range [2]. The orthogonal reactivity of the 4-chloro and 7-benzyloxy groups enables systematic exploration of substituent effects on both the pyridine and benzene rings of the quinoline core. The increased lipophilicity conferred by the 7-benzyloxy group (XLogP3 = 4.4) may enhance membrane permeability of intermediate compounds during cellular screening campaigns , facilitating the identification of leads with favorable cellular potency.

Cost-Efficient Intermediate for Scale-Up and Parallel Synthesis

Select 7-(Benzyloxy)-4-chloroquinoline for medium-to-large scale parallel synthesis campaigns requiring a cost-efficient, readily accessible quinoline building block. At approximately $72.90 per gram , the compound is priced approximately 11.8-fold lower than its 6-benzyloxy isomer ($860 per gram) , making it the economically rational choice for synthesizing compound libraries or preparing multigram quantities of lead candidates. The milder synthetic route (nucleophilic substitution in DMF vs. high-temperature o-dichlorobenzene conditions) further supports in-house scale-up and reduces operational complexity. Procurement from established suppliers ensures batch-to-batch consistency for reproducible synthetic outcomes across extended medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)-4-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.